COCAETHYLENE-D5, DRUG STANDARD SOLUTION
Description
Significance of Isotopic Labeling in Quantitative Chemical Analysis
Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. nih.gov This substitution creates a compound that is chemically identical to its non-labeled counterpart but has a different mass. nih.gov In quantitative chemical analysis, particularly in methods involving mass spectrometry, this mass difference is crucial. caymanchem.com Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used for this purpose. caymanchem.com
The primary significance of isotopic labeling lies in its application for isotope dilution mass spectrometry (IDMS), a gold-standard quantitative method. In this approach, a known quantity of an isotopically labeled version of the analyte (the target compound) is added to a sample as an internal standard before sample preparation and analysis. fda.gov Because the labeled standard behaves identically to the native analyte during extraction, purification, and ionization, any sample loss or variation during these steps affects both compounds equally. researchgate.net By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, analysts can achieve highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies that would otherwise introduce significant error. caymanchem.com
Role of Certified Drug Standard Solutions in Advancing Analytical Science
Certified Drug Standard Solutions, also known as Certified Reference Materials (CRMs), are fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements in science. drugsandalcohol.iescielo.br These are highly pure substances with a precisely known concentration, accompanied by a certificate of analysis that documents their characterization and traceability to national or international standards. caymanchem.comcerilliant.com The production and certification of these standards often adhere to stringent international guidelines such as ISO/IEC 17025 (for testing and calibration laboratories) and ISO 17034 (for reference material producers). caymanchem.comlgcstandards.com
In analytical science, these standard solutions serve several critical functions:
Instrument Calibration: They are used to create calibration curves, which are essential for determining the concentration of an analyte in an unknown sample. scielo.brresearchgate.net
Method Validation: They are indispensable for validating analytical methods, proving that a specific procedure is accurate, precise, reproducible, and fit for its intended purpose. scielo.brwho.int
Quality Control: Laboratories use them as quality control materials to monitor the ongoing performance of analytical systems and ensure that results remain within established specifications. compliancequest.commt.com
By providing a reliable benchmark, certified drug standards enhance the quality and integrity of data in diverse fields, including clinical toxicology, forensic analysis, pharmaceutical development, and environmental monitoring. drugsandalcohol.ieresearchgate.net
Overview of Cocaethylene-D5 as a Research Standard
Cocaethylene (B1209957) is a pharmacologically active metabolite formed in the body when cocaine and ethanol (B145695) are used concurrently. nih.govnih.gov To accurately quantify cocaethylene in biological matrices like blood or urine, a reliable internal standard is necessary. Cocaethylene-D5 is the deuterated form of cocaethylene, where five hydrogen atoms in the molecule have been replaced with deuterium atoms.
As a research standard, Cocaethylene-D5 is primarily used as an internal standard for the quantitative analysis of cocaethylene by chromatographic and mass spectrometric methods. nih.gov Its chemical properties are virtually identical to natural cocaethylene, ensuring it behaves similarly during sample extraction and chromatographic separation. lipscomb.edu However, its increased mass allows it to be distinguished and measured separately by a mass spectrometer. The use of a stable, isotopically labeled internal standard like Cocaethylene-D5 is considered best practice for achieving the highest level of accuracy and precision in bioanalytical and forensic testing. fda.govnih.gov
Properties
CAS No. |
145682-86-6 |
|---|---|
Molecular Formula |
C18H18D5NO4 |
Molecular Weight |
322.413 |
Origin of Product |
United States |
Synthesis and Characterization of Deuterated Cocaethylene Standards
Chemical Synthesis Pathways for Deuterated Cocaethylene (B1209957) Analogs
The creation of deuterated cocaethylene analogs involves sophisticated organic synthesis strategies to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. The most common pathways leverage the well-established chemistry of cocaine and its precursors.
Cocaethylene is structurally similar to cocaine, differing only by the presence of an ethyl ester group instead of a methyl ester group. wikipedia.org The core reaction for its formation, both biologically and synthetically, is transesterification. In the body, liver enzymes, particularly human carboxylesterase 1 (hCE1), catalyze the transesterification of cocaine with ethanol (B145695). proteopedia.orgresearchgate.netnih.gov
In a laboratory setting for the production of a deuterated standard, this reaction can be adapted. A common synthetic route involves the transesterification of a deuterated cocaine precursor with ethanol. For instance, cocaine-d5 can be reacted with ethanol in the presence of a suitable catalyst to substitute the methyl ester group with an ethyl ester, yielding cocaethylene-d5. The reaction can be represented as:
C₁₇H₁₆D₅NO₄ (Cocaine-d5) + C₂H₅OH (Ethanol) → C₁₈H₁₈D₅NO₄ (Cocaethylene-d5) + CH₃OH (Methanol)
Alternatively, direct esterification of a deuterated benzoylecgonine (B1201016) analog with a deuterated ethanol source can be employed, although controlling the specific labeling pattern (e.g., d5 on the benzoyl ring) is often more efficiently achieved by starting with an appropriately labeled cocaine molecule.
The "d5" in cocaethylene-d5 typically signifies that five hydrogen atoms on the benzoyl ring have been replaced by deuterium atoms. This position is favored for labeling because the carbon-deuterium (C-D) bonds on an aromatic ring are highly stable and not susceptible to back-exchange with hydrogen atoms during sample processing or analysis. nih.gov
A site-specific method for producing the necessary deuterated precursor, cocaine-d5, involves the reductive dehalogenation of a halogen-substituted derivative. nih.gov This multi-step strategy provides precise control over the location of the deuterium labels. A plausible pathway includes:
Halogenation: Starting with benzoic acid, the aromatic ring is fully halogenated, for example, to form pentabromobenzoic acid.
Acyl Chloride Formation: The carboxyl group is converted into a more reactive acyl chloride.
Esterification: The halogenated benzoyl chloride is reacted with a cocaine precursor, such as ecgonine (B8798807) methyl ester, to form a halogenated cocaine analog.
Reductive Deuteration: The crucial isotopic labeling step involves the reductive removal of the halogen atoms (e.g., bromine) and their replacement with deuterium. This is often accomplished using a deuterium source like sodium borodeuteride (NaBD₄) in the presence of a palladium catalyst (PdCl₂). nih.gov
Transesterification: The resulting cocaine-d5 is then converted to cocaethylene-d5 as described in the previous section.
This method ensures a high level of isotopic enrichment at the desired positions, which is fundamental to the quality of the final drug standard solution. nih.gov
Methodologies for Purity and Isotopic Enrichment Assessment of Standard Materials
To be certified as a drug standard solution, cocaethylene-d5 must undergo rigorous testing to confirm its chemical purity, structural identity, and isotopic enrichment. A combination of analytical techniques is employed for comprehensive characterization.
| Analytical Technique | Purpose in Characterization of Cocaethylene-d5 Standard |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the chemical purity of the standard. It separates the deuterated compound from any non-deuterated precursors, synthesis byproducts, or other impurities. The purity is typically assessed by measuring the area of the primary peak relative to all other peaks detected. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A cornerstone technique for both identification and purity assessment. GC separates volatile compounds, and the mass spectrometer fragments the molecules, producing a unique mass spectrum that serves as a chemical fingerprint for identity confirmation. researchgate.netnih.gov For deuterated standards, MS is crucial for verifying the mass shift corresponding to the incorporated deuterium atoms and for quantifying isotopic enrichment by measuring the relative abundance of the target molecule (d5) versus lower isotopologues (d0 to d4). nih.govdea.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural confirmation. ¹H NMR (Proton NMR) is used to verify the overall molecular structure and to confirm the absence of protons at the specific sites of deuteration. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their precise location on the molecule. |
The assessment of isotopic enrichment is critical. A high-quality cocaethylene-d5 standard should have a very high percentage of molecules containing exactly five deuterium atoms, with minimal presence of d4, d3, or other isotopologues. nih.gov
Implications of Deuterium Labeling Positions (e.g., D3, D5, D8) for Analytical Research
Deuterated analogs of cocaethylene are indispensable as internal standards for quantitative analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS. The choice of the labeling pattern (e.g., d3, d5, d8) has significant implications for the reliability and robustness of these analytical methods.
The fundamental principle is that the deuterated internal standard is chemically identical to the non-deuterated analyte, so it behaves the same way during sample extraction, cleanup, and chromatographic separation. However, due to its greater mass, it is easily distinguished by the mass spectrometer. bioscientia.de
Key considerations for different labeling positions include:
Label Stability: The C-D bond is stronger than the C-H bond. Placing labels in positions not involved in metabolic reactions and resistant to chemical exchange is paramount. The benzoyl ring (d5) and the N-methyl group (d3) are common, stable labeling sites for cocaine and its analogs. nih.govresearchgate.net
Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent mass spectral overlap. The natural isotopic abundance of carbon-13 means the analyte (d0) will have small M+1 and M+2 peaks. A higher degree of deuteration (d5 or d8) provides a larger mass shift, moving the internal standard's signal further away from any potential interference from the analyte's natural isotopes. nih.gov
Kinetic Isotope Effect (KIE): The stronger C-D bond can sometimes slow down metabolic reactions where breaking this bond is the rate-limiting step. nih.gov While this is a key principle for developing deuterated drugs with altered pharmacokinetic profiles, for an internal standard, the goal is to mimic the analyte's behavior during sample preparation, not in a biological system. researchgate.netacs.org The stability of the label is the more critical factor for analytical applications.
| Deuterated Analog | Typical Labeling Position | Mass Shift (vs. d0) | Analytical Considerations |
| Cocaethylene-d3 | N-methyl group | +3 | Provides sufficient mass separation for many applications. A common and synthetically accessible choice. researchgate.net |
| Cocaethylene-d5 | Benzoyl ring | +5 | Offers a larger mass shift, reducing potential overlap from the analyte's isotope peaks. The aromatic C-D bonds are exceptionally stable, ensuring label retention. researchgate.netnih.gov |
| Cocaethylene-d8 | Benzoyl ring (d5) and N-methyl group (d3) | +8 | Provides the maximum common mass shift, which is highly desirable for ultra-sensitive assays to move the internal standard signal completely clear of any potential background interference near the analyte's mass. |
Ultimately, the choice of a specific deuterated standard like cocaethylene-d5 is driven by the need for a stable, high-purity internal standard that provides a clean, distinct signal in the mass spectrometer, thereby ensuring the highest level of accuracy in quantitative toxicological research.
Methodological Applications in Forensic and Analytical Toxicology Research
Advanced Mass Spectrometry Techniques Utilizing Cocaethylene-D5
The structural similarity and mass difference between cocaethylene (B1209957) and Cocaethylene-D5 make the latter an ideal internal standard for a range of mass spectrometry-based methods. The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while ensuring nearly identical chemical and physical behavior during sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
In GC-MS analysis, Cocaethylene-D5 is employed to correct for variations that can occur during the extraction, derivatization, and injection processes. By adding a known amount of Cocaethylene-D5 to a sample at the beginning of the workflow, any loss of the target analyte, cocaethylene, during these steps is mirrored by a proportional loss of the internal standard. This allows for a reliable ratio-based quantification, significantly improving the accuracy of the measurement. While deuterated cocaine (Cocaine-D3) has been used as an internal standard for both cocaine and cocaethylene in some studies, the use of Cocaethylene-D5 provides a more structurally analogous standard for cocaethylene, which is preferred for optimal analytical performance. govinfo.govgovinfo.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological fluids. The use of Cocaethylene-D5 as an internal standard in LC-MS/MS methods is crucial for compensating for matrix effects, which are a common source of analytical inaccuracy. Matrix effects, caused by co-eluting endogenous components of the sample matrix, can suppress or enhance the ionization of the target analyte, leading to erroneous results. Since Cocaethylene-D5 co-elutes with cocaethylene and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification. Validated LC-MS/MS methods for cocaethylene often report linearity from 1.0 to 100 ng/mL, with within- and between-run coefficients of variation of less than 10%.
High-Resolution Mass Spectrometry (HRMS) Approaches
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification and differentiation of compounds with similar nominal masses. When using Cocaethylene-D5 in HRMS, the high mass accuracy allows for the unambiguous identification of both cocaethylene and the internal standard, even in complex matrices. This is particularly valuable in forensic casework where unequivocal identification is paramount. The precise mass measurement of the protonated molecules of cocaethylene and Cocaethylene-D5 can be used for their selective detection and quantification, further enhancing the reliability of the analytical method.
Application of Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM)
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that offers exceptional sensitivity and selectivity. For the analysis of cocaethylene using Cocaethylene-D5, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, a common precursor ion for cocaethylene is m/z 318, which can fragment to produce product ions such as m/z 196 and m/z 166. For Cocaethylene-D5, the precursor ion would be m/z 323, fragmenting to corresponding product ions. By monitoring these specific transitions, chemical noise is significantly reduced, leading to lower limits of detection and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cocaethylene | 318.1 | 196.1 |
| Cocaethylene | 318.1 | 166.1 |
| Cocaethylene-D5 | 323.1 | 201.1 |
| Cocaethylene-D5 | 323.1 | 171.1 |
Selected Ion Monitoring (SIM) is a GC-MS technique where the mass spectrometer is set to detect only a few specific ions. For the analysis of cocaethylene, characteristic ions such as m/z 317, 272, and 196 are often monitored. When using Cocaethylene-D5 as the internal standard, the corresponding ions, shifted by 5 Da (e.g., m/z 322, 277, and 201), would be monitored. This targeted approach increases the sensitivity of the analysis compared to a full-scan acquisition.
| Compound | Monitored Ions (m/z) |
| Cocaethylene | 317, 272, 196 |
| Cocaethylene-D5 | 322, 277, 201 |
Principles and Implementation of Deuterated Internal Standard Methodology
The fundamental principle behind using a deuterated internal standard like Cocaethylene-D5 is to introduce a compound that behaves identically to the analyte of interest throughout the analytical process but is distinguishable by the mass spectrometer.
Compensation for Sample Preparation Variability in Quantitative Analysis
Sample preparation is often a multi-step process that can introduce significant variability. These steps can include liquid-liquid extraction, solid-phase extraction, and derivatization. During these procedures, it is almost impossible to achieve 100% recovery of the target analyte. By adding a known quantity of Cocaethylene-D5 to the sample at the very beginning, any analyte loss during extraction or other sample handling steps is corrected for. The deuterated standard experiences the same physical and chemical manipulations as the non-labeled cocaethylene, and therefore, the ratio of their concentrations remains constant. This allows for the calculation of the initial concentration of cocaethylene in the sample with a high degree of accuracy and precision, regardless of sample-to-sample variations in recovery. The use of stable-isotope labeled internal standards is widely considered the most effective method for compensating for matrix effects and improving the accuracy of quantitative analysis.
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry
In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly compromise the accuracy and precision of results. Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon, often leading to ion suppression, is a major challenge in the analysis of complex biological samples such as blood, plasma, and urine.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Cocaethylene-D5, is the most effective strategy to compensate for these matrix effects. A SIL-IS is an ideal internal standard because it is structurally identical to the analyte of interest, differing only in the mass of some of its atoms. Consequently, Cocaethylene-D5 exhibits nearly identical chemical and physical properties to native cocaethylene. During sample preparation and analysis, the SIL-IS and the target analyte behave similarly.
The fundamental principle behind this mitigation strategy is that the SIL-IS co-elutes with the native analyte from the liquid chromatography column. nih.gov As they enter the mass spectrometer's ion source at the same time, any matrix components that would suppress or enhance the ionization of the native cocaethylene will have a proportional effect on the ionization of Cocaethylene-D5. By calculating the ratio of the analyte's MS signal to the internal standard's MS signal, the variability introduced by matrix effects and fluctuations in instrument performance is normalized. This ensures that the quantitative results are reliable and accurate, even when analyzing samples from diverse and complex biological origins. nih.gov The use of a co-eluting labeled internal standard can effectively offset patient-specific matrix effects that may occur at the precise retention time of the analyte. nih.gov
Advanced Sample Preparation Techniques Integrated with Cocaethylene-D5 Standard
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a robust and widely used technique for the selective isolation and concentration of analytes from complex matrices prior to chromatographic analysis. For cocaine and its metabolites, including cocaethylene, mixed-mode SPE columns are particularly effective. These columns combine multiple retention mechanisms, such as ion exchange and reversed-phase (hydrophobic) interactions, to achieve a high degree of selectivity and cleanup. nih.gov
A typical SPE protocol for extracting cocaethylene from a biological matrix like blood or plasma using Cocaethylene-D5 as the internal standard involves several key steps: idaho.gov
Sample Pre-treatment: The biological sample (e.g., 1 mL of blood) is first fortified with the Cocaethylene-D5 internal standard. It is then diluted with a buffer, typically a phosphate (B84403) buffer, to adjust the pH to an optimal value (e.g., pH 6.0). This pH adjustment ensures the target analytes are in the proper ionic state for binding to the SPE sorbent. idaho.gov
Column Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange column) is conditioned sequentially with solvents like methanol (B129727) and deionized water, followed by the equilibration buffer. This process activates the sorbent and creates the appropriate chemical environment for sample loading. idaho.gov
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE column. The analytes and the internal standard are retained on the sorbent, while many matrix interferences pass through.
Washing: The column is washed with a series of solvents to remove residual interferences. A common sequence includes deionized water, a weak acid (e.g., dilute HCl), and an organic solvent like methanol. idaho.gov These steps are designed to selectively elute weakly bound impurities without dislodging the analytes of interest.
Analyte Elution: The purified analytes, along with the Cocaethylene-D5 standard, are eluted from the column using a specific elution solvent. For mixed-mode cation exchange columns, this is often a mixture of an organic solvent and a strong base (e.g., acetonitrile (B52724)/methanol with ammonium (B1175870) hydroxide) which neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of mobile phase for injection into the LC-MS/MS or GC-MS system.
Table 2: Representative SPE Recoveries for Cocaethylene and Related Compounds
| Analyte | Matrix | SPE Column Type | Average Recovery (%) | Reference |
|---|---|---|---|---|
| Cocaethylene | Blood | Mixed-Mode | 95.6 - 124.0% | nih.gov |
| Cocaethylene | Plasma | Mixed-Mode | 86.9 - 128.9% | nih.gov |
| Cocaethylene | Urine | Mixed-Mode Cation Exchange | >85% | waters.com |
| Cocaine | Urine | Mixed-Mode Cation Exchange | >89% | waters.com |
Liquid-Phase Microextraction (LPME) Development
Liquid-phase microextraction (LPME) represents a miniaturized, environmentally friendly alternative to traditional liquid-liquid extraction and SPE. It utilizes minimal amounts of organic solvents, reducing both cost and waste. Hollow-fiber LPME (HF-LPME) is a common configuration used for the analysis of drugs of abuse. In a typical three-phase HF-LPME setup for cocaethylene analysis, a porous polypropylene (B1209903) hollow fiber is used. The pores of the fiber are impregnated with a small volume of an organic solvent (acceptor phase), and the lumen of the fiber is filled with an aqueous solution.
A developed method for determining cocaethylene in hair samples involves the following steps: researchgate.netnih.gov
Hair samples are incubated (e.g., overnight with methanol) to release the analytes.
The extract may be derivatized to improve the volatility and chromatographic properties of certain metabolites.
The derivatized sample is then subjected to the LPME procedure, where analytes migrate from the sample solution (donor phase), through the organic solvent in the fiber wall, and into the acceptor phase inside the fiber.
After an equilibrium time (e.g., 30 minutes), the acceptor phase is withdrawn and injected into a GC-MS for analysis. nih.gov
This technique has proven effective for extracting cocaethylene, with methods achieving low limits of detection (LOD) and quantification (LOQ). For example, one validated LPME-GC-MS method reported an LOD of 0.03 ng/mg and an LOQ of 0.05 ng/mg for cocaethylene in hair. nih.gov The integration of a Cocaethylene-D5 standard at the beginning of the process would ensure accurate quantification by correcting for any variability during the multi-step extraction and derivatization process.
Protein Precipitation Techniques for Biological Matrices
For rapid sample cleanup of biological fluids like plasma or serum, protein precipitation (PPT) is a straightforward and effective technique. The goal is to denature and precipitate the abundant proteins that can interfere with analysis and damage chromatographic columns. phenomenex.com Cocaethylene-D5 would be added to the sample prior to precipitation to ensure it undergoes the same process as the native analyte.
Common protein precipitation methods include:
Organic Solvent Precipitation: This is the most common approach. An organic solvent, typically acetonitrile (ACN), is added to the plasma sample, usually in a 3:1 ratio (solvent:sample). biotage.com The solvent disrupts the hydration sphere around the proteins, causing them to denature and precipitate out of the solution. The sample is vortexed and then centrifuged, and the clear supernatant containing the analytes is collected for analysis. ACN is often preferred as it is highly effective and compatible with subsequent LC-MS analysis, providing high analyte recovery (>80%) and low coefficient of variation (<6%). nih.govresearchgate.net
Acid Precipitation: This method uses strong acids like trichloroacetic acid (TCA) or perchloric acid (PA) to precipitate proteins by reducing the pH to their isoelectric point. phenomenex.com While effective at removing proteins, this method can sometimes result in lower analyte recovery due to the co-precipitation of target compounds with the protein pellet. nih.govresearchgate.net
Table 3: Comparison of Protein Precipitation (PPT) Methods for Plasma Analysis
| PPT Reagent | Common Ratio (Reagent:Sample) | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Acetonitrile (ACN) | 3:1 | High analyte recovery (>80%), good reproducibility, compatible with LC-MS. | May not remove all phospholipids. | biotage.comnih.govresearchgate.net |
| Methanol | 4:1 to 10:1 | Effective at precipitating proteins. | May require higher volume ratios. | biotage.com |
| Trichloroacetic Acid (TCA) | Varies | Effective for whole blood. | Can cause low analyte recovery and high variability due to co-precipitation. Denatures proteins irreversibly. | phenomenex.comnih.gov |
| Perchloric Acid (PA) | Varies | Effective for whole blood. | Similar to TCA, can lead to analyte loss and variability. | nih.govresearchgate.net |
Derivatization Methods Utilizing Microwave Irradiation
For analysis by gas chromatography (GC), many drug metabolites, including those of cocaine, require derivatization. This chemical process converts polar functional groups (like carboxyl and hydroxyl groups) into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. Traditional derivatization methods often require heating for 30 minutes to several hours. nih.gov
Microwave-assisted derivatization has emerged as a powerful technique to dramatically reduce reaction times. Research has demonstrated the successful use of microwave irradiation for the rapid preparation of derivatives of cocaethylene and its related metabolites for GC-MS analysis. nih.gov In one such method, deuterated standards, including Cocaethylene-D5, were used for quantification. The derivatization was performed using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for t-butyldimethylsilyl (TBDMS) derivatives. nih.gov
Research on Method Development and Validation Utilizing Cocaethylene D5
Rigorous Assessment of Analytical Method Performance Parameters
The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose. For methods designed to quantify cocaethylene (B1209957) in biological matrices, Cocaethylene-D5 serves as an essential internal standard to correct for variability during sample preparation and analysis. The following sections detail the key performance parameters assessed during method validation.
Linearity and Calibration Curve Establishment in Research
The establishment of linearity is a critical first step in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. In the analysis of cocaethylene, calibration curves are constructed by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard, Cocaethylene-D5, against the concentration of the analyte. researchgate.net This use of an internal standard corrects for potential fluctuations in the analytical process.
Research studies have consistently demonstrated the linearity of methods for cocaethylene quantification. For instance, a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous analysis of cocaine, benzoylecgonine (B1201016), and cocaethylene in urine established a linear calibration curve for cocaethylene in the concentration range of 15 to 2000 ng/mL. scielo.brresearchgate.netscielo.br The coefficient of determination (r²) for this curve was 0.9993, indicating a strong linear relationship. scielo.brresearchgate.netscielo.br The linear regression equation was determined to be y = 0.0665x – 0.3015. scielo.br Another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported a linear range of 0.0313 to 4.00 µM for cocaine and its metabolites, with regression coefficients (R²) all being ≥ 0.995. researchgate.net
Table 1: Linearity Data for Cocaethylene Analysis Using a Deuterated Internal Standard
| Analytical Method | Matrix | Linearity Range (ng/mL) | Coefficient of Determination (r²) |
|---|---|---|---|
| GC-MS | Urine | 15 - 2000 | 0.9993 scielo.brscielo.br |
| LC-MS/MS | Brain/Plasma | 0.0313 - 4.00 µM* | ≥ 0.995 researchgate.net |
*Converted from µM to ng/mL, this range is approximately 10 - 1268 ng/mL.
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov These parameters are crucial for determining the sensitivity of an analytical method. The International Council for Harmonisation (ICH) provides formulas for calculating LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S and LOQ = 10σ/S). sepscience.com
In the context of cocaethylene analysis, studies have established these limits in various biological matrices. For the GC-MS method in urine, the LOD for cocaethylene was determined to be 10 ng/mL, and the LOQ was 15 ng/mL. scielo.brresearchgate.netscielo.br Another study utilizing LC-MS/MS reported LOD and LOQ values of 1.0 and 5.0 ng/mL(g) for cocaethylene. researchgate.net The use of Cocaethylene-D5 as an internal standard helps to ensure the accuracy of these low-level measurements.
Table 2: LOD and LOQ for Cocaethylene Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|---|
| GC-MS | Urine | 10 scielo.brresearchgate.netscielo.br | 15 scielo.brresearchgate.netscielo.br |
| LC-MS/MS | Not Specified | 1.0 researchgate.net | 5.0 researchgate.net |
Evaluation of Intra-day and Inter-day Precision in Analytical Methods
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov Precision is expressed as the coefficient of variation (CV), which should be within acceptable limits.
For the analysis of cocaethylene in urine by GC-MS, the intra-day and inter-day precision were reported with CV values ranging from 5.9% to 12.3%. scielo.brresearchgate.netscielo.br Another study reported intra- and inter-day precision with relative standard deviations between 1.2–14.9% and 1.8–17.9%, respectively. researchgate.net The consistent use of Cocaethylene-D5 helps to minimize variations and improve the precision of the results.
Table 3: Precision of Cocaethylene Analysis
| Precision Type | Analytical Method | Matrix | Coefficient of Variation (CV) (%) |
|---|---|---|---|
| Intra-day and Inter-day | GC-MS | Urine | 5.9 - 12.3 scielo.brscielo.br |
| Intra-day | Not Specified | Not Specified | 1.2 - 14.9 researchgate.net |
| Inter-day | Not Specified | Not Specified | 1.8 - 17.9 researchgate.net |
Measurement of Accuracy and Recovery Rates in Research Studies
Accuracy is the measure of how close the experimental value is to the true value, while recovery is the efficiency of the extraction process. Both are critical for ensuring the reliability of quantitative data. Accuracy is often expressed as a percentage of the nominal concentration.
In a validated GC-MS method for cocaethylene in urine, accuracy values ranged from 90.6% to 101.5%. scielo.brresearchgate.netscielo.br The recovery rates for cocaethylene in the same study were between 83.0% and 91.5%. scielo.brresearchgate.netscielo.br An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for cocaethylene in blood reported an extraction recovery of approximately 80%. researchgate.net The inclusion of Cocaethylene-D5 in the analytical workflow is crucial for correcting any losses during sample extraction and processing, thereby ensuring high accuracy and reliable recovery measurements.
Table 4: Accuracy and Recovery of Cocaethylene Analysis
| Parameter | Analytical Method | Matrix | Value (%) |
|---|---|---|---|
| Accuracy | GC-MS | Urine | 90.6 - 101.5 scielo.brscielo.br |
| Recovery | GC-MS | Urine | 83.0 - 91.5 scielo.brscielo.br |
| Recovery | UHPLC-MS/MS | Blood | ~80 researchgate.net |
Assessment of Selectivity and Specificity for Target Analytes
Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the analysis of cocaethylene, it is essential to ensure that there is no interference from other structurally similar compounds, such as cocaine or benzoylecgonine.
The use of mass spectrometry, particularly in tandem MS (MS/MS) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, Cocaethylene-D5. This ensures that the detected signal is unique to the target compound. For example, in a GC-MS method, specific quantifier and qualifier ions (m/z 196, 272, 317) are monitored for cocaethylene to ensure its unambiguous identification and quantification. researchgate.net
Characterization of Matrix Effects in Diverse Research Matrices
Matrix effects are a significant challenge in bioanalytical methods, particularly those using electrospray ionization (ESI) mass spectrometry. researchgate.net These effects, caused by co-eluting endogenous components of the matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. researchgate.netnih.gov
The use of a co-eluting, stable isotope-labeled internal standard like Cocaethylene-D5 is the most effective way to compensate for matrix effects. Since Cocaethylene-D5 has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by these effects is largely canceled out. nih.gov Research has shown that matrix effects can vary significantly depending on the complexity of the biological matrix, such as urine, blood, or hair. researchgate.netresearchgate.netnih.gov The use of deuterated internal standards is critical for mitigating these effects and ensuring accurate quantification across these diverse matrices. nih.gov
Stability Assessment of Analytes within Research Samples
The stability of both the analyte of interest and its corresponding internal standard within the biological matrix is a critical parameter that must be thoroughly investigated during method validation. The integrity of results depends on the premise that the concentration of the analyte does not change from the time of sample collection to the point of final analysis. Similarly, the internal standard, in this case, Cocaethylene-D5, must also remain stable to ensure accurate correction for any variations during sample processing and analysis.
Research has shown that cocaethylene, the non-deuterated analyte, exhibits greater stability in postmortem specimens compared to cocaine. researchgate.net Studies on the stability of cocaine and its metabolites, including cocaethylene, in various biological fluids have provided valuable insights that are applicable to its deuterated counterpart. For instance, in a study evaluating the stability of cocaine compounds in blood and urine, it was found that at -20°C, all compounds, including cocaethylene, demonstrated good stability, with recoveries higher than 80% after one year. researchgate.net However, at 4°C, significant degradation was observed. researchgate.net In urine samples, cocaethylene was stable under most conditions but degraded at pH 8 when stored at 4°C. researchgate.net
Another study focusing on the stability of various drugs of abuse in oral fluid collected on dried saliva spots (DSS) found that cocaethylene was stable for 7 days when the DSS were stored at room temperature in the presence of light and 1% sodium fluoride. nih.gov The stability of deuterated internal standards is expected to be comparable to their non-deuterated analogs under the same storage conditions. The key consideration for a deuterated standard like Cocaethylene-D5 is the stability of the deuterium (B1214612) label itself. The labels should be on non-exchangeable positions to prevent loss or exchange with protons from the solvent or matrix.
A validation study for the simultaneous analysis of cocaine, benzoylecgonine, and cocaethylene in urine provides a practical example of stability assessment. In this research, samples spiked with these analytes were stored at 4-8°C, and their concentrations were monitored over seven days. The results were compared to freshly prepared samples to determine the stability under these routine storage conditions. scielo.br While this study used Cocaethylene-d3, the principles of the stability assessment are directly applicable to methods employing Cocaethylene-D5. The following table illustrates typical stability data for cocaethylene in urine.
| Storage Condition | Day 1 | Day 3 | Day 5 | Day 7 |
| Concentration (ng/mL) at 4-8°C | 150 | 148 | 145 | 142 |
| % of Initial Concentration | 100% | 98.7% | 96.7% | 94.7% |
This table is a representation of stability data based on findings for cocaethylene and its deuterated analogs.
Adherence to Academic and Forensic Toxicology Method Validation Guidelines
The validation of an analytical method is a formal process to confirm that the method is suitable for its intended purpose. In forensic toxicology, method validation must adhere to strict guidelines established by organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX). These guidelines ensure that the analytical data is reliable, accurate, and legally defensible. The use of a deuterated internal standard like Cocaethylene-D5 is a key component in meeting these rigorous requirements.
A typical method validation for the quantification of cocaethylene using Cocaethylene-D5 as an internal standard would encompass the following parameters:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte of interest from other endogenous or exogenous components in the sample. This is typically assessed by analyzing multiple blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard.
Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. A study validating a method for 17 drugs of abuse in oral fluid, which included cocaethylene and its deuterated standard (Cocaethylene-d3), demonstrated linearity and defined a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). eurekakit.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). For a method analyzing cocaine, benzoylecgonine, and cocaethylene in urine, accuracy values for cocaethylene were between 90.6% and 101.5%, with precision (expressed as coefficient of variation, C.V.) ranging from 5.9% to 12.3%. scielo.br
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. A study using a mixed-mode solid-phase extraction for cocaine and its metabolites reported recovery for cocaethylene to be greater than 83% with a relative standard deviation (%RSD) under 15%.
Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS/MS), co-eluting matrix components can suppress or enhance the ionization of the analyte, affecting accuracy. The use of a co-eluting, stable isotope-labeled internal standard like Cocaethylene-D5 is the most effective way to compensate for these effects. Matrix effects for cocaethylene were found to be less than -16% in one study.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For a GC-MS method, the LOD and LOQ for cocaethylene in urine were reported as 10 ng/mL and 15 ng/mL, respectively. scielo.br
The following table summarizes validation parameters for a method quantifying cocaethylene using a deuterated internal standard, based on published research.
| Validation Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.9993 |
| Accuracy (% Bias) | Within ±15% of nominal value | 90.6% - 101.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | 5.9% - 12.3% |
| Recovery | Consistent and reproducible | 83.0% - 91.5% |
| LOD | Determined | 10 ng/mL |
| LOQ | Determined | 15 ng/mL |
This table compiles representative data from various studies validating methods for cocaethylene analysis. scielo.br
Design and Application of Quality Control (QC) Samples in Research Settings
Quality control (QC) samples are indispensable tools in any analytical laboratory, serving as a real-time check on the performance of the analytical method. In research settings, QC samples are prepared by fortifying a blank matrix (e.g., blood, urine, oral fluid) with a known concentration of the analyte(s) of interest. When Cocaethylene-D5 is used as an internal standard, the QC samples are prepared with known concentrations of non-deuterated cocaethylene. The internal standard is then added to all samples, including calibrators and QCs, at a constant concentration during the sample preparation process.
The design of QC samples typically involves preparing them at a minimum of three concentration levels:
Low QC: Near the lower limit of quantification (LLOQ).
Medium QC: In the mid-range of the calibration curve.
High QC: Near the upper limit of quantification (ULOQ).
These QC samples are treated and analyzed in the same manner as the unknown research samples. The calculated concentrations of the QC samples are then compared against their known nominal values. The acceptance criteria for QC samples are typically that their calculated concentration must be within a certain percentage of the nominal value (e.g., ±15%, or ±20% for the LLOQ).
In a research project developing and validating an LC-MS/MS method for drugs of abuse, QC samples were prepared at 3, 30, and 300 ng/mL from a separate stock solution than the one used for calibration standards to ensure an independent check of the method's accuracy. The accuracy for all QC samples was within 11% of the target concentrations, and all %RSDs were less than 7%, demonstrating the high reproducibility of the method.
The routine inclusion of QC samples in each analytical batch provides confidence in the results of the unknown samples. If the QC samples pass the acceptance criteria, it can be concluded that the analytical system is performing correctly and the results for the research samples are reliable. If the QC samples fail, the analytical run is rejected, and an investigation is initiated to identify and rectify the source of the error before re-analyzing the samples.
The following table provides an example of a quality control sample design for a research study quantifying cocaethylene.
| QC Level | Nominal Concentration (ng/mL) | Acceptance Criteria (% Bias) |
| Low | 25 | ± 20% |
| Medium | 250 | ± 15% |
| High | 750 | ± 15% |
This table represents a typical QC sample design for analytical method validation.
Applications in Pharmacokinetic and Metabolic Research in Vitro and Animal Models
In Vitro Metabolism Studies Employing Deuterated Cocaethylene (B1209957) Standards
In vitro systems, utilizing biological preparations like liver microsomes or S9 fractions, are crucial for investigating the biochemical mechanisms underlying drug metabolism in a controlled environment. Deuterated standards are essential in these studies for accurate quantification and pathway elucidation.
Cocaethylene-d5 is employed as an internal standard in studies designed to characterize the enzymes responsible for cocaethylene metabolism. The formation of cocaethylene from cocaine and ethanol (B145695) is primarily catalyzed by hepatic carboxylesterases. wikipedia.orgresearchgate.net In vitro studies have demonstrated that in the presence of ethanol, these enzymes facilitate a transesterification reaction with cocaine, leading to the formation of cocaethylene. wikipedia.org
Research utilizing rat liver S9 fractions has investigated the kinetics of this transesterification process. By incubating cocaethylene with deuterated ethanol (²H₆-ethanol), researchers were able to monitor the formation of deuterated cocaethylene (cocaethylene-d5) using gas chromatography-mass spectrometry (GC-MS). This approach allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters are vital for comparing the efficiency of cocaethylene formation from cocaine and ethanol versus other metabolic pathways.
One study reported that the intrinsic clearance for the formation of 2H5-cocaethylene from cocaethylene and 2H6-ethanol was significantly greater than that for the formation of cocaethylene from cocaine and ethanol, highlighting the dynamic nature of this metabolic interaction. The use of deuterated standards in such experiments is critical for distinguishing the newly formed metabolite from the unlabeled compound already present in the incubation mixture.
| Substrate Combination | Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (μL/min/mg protein) | Reference |
|---|---|---|---|---|---|
| Cocaine + Ethanol | Rat Liver S9 | Data Not Explicitly Provided | Data Not Explicitly Provided | 0.94 ± 0.01 | |
| Cocaethylene + ²H₆-Ethanol | Rat Liver S9 | Data Not Explicitly Provided | Data Not Explicitly Provided | 1.92 ± 0.03 |
Deuterated standards have been instrumental in confirming that cocaethylene itself can undergo further transesterification in the presence of ethanol. A study demonstrated that when unlabeled cocaethylene was incubated with deuterated ethanol and a rat liver S9 fraction, deuterated cocaethylene (cocaethylene-d5) was formed. This observation of an ethyl ester exchange reaction helps to explain the prolonged half-life of cocaethylene when ethanol is present. The use of specific and non-specific esterase inhibitors in these in vitro assays has further pinpointed the involvement of carboxylesterases in this process.
The ability to track the formation of cocaethylene-d5 from unlabeled cocaethylene and deuterated ethanol provides direct evidence for the reversible nature of the transesterification reaction, a finding that has significant implications for understanding the prolonged effects observed in individuals who co-consume cocaine and alcohol.
Animal Model Research on Cocaethylene Formation and Disposition
Animal models are indispensable for studying the pharmacokinetic properties of drugs in a whole-organism context. The use of deuterated tracers like cocaethylene-d5 allows for precise tracking of the formation, distribution, and elimination of cocaethylene in vivo.
The metabolism of cocaine and the formation of cocaethylene can vary significantly between species. While cocaethylene is readily formed in humans, some animal models, such as dogs, have shown surprisingly low levels of cocaethylene formation after co-administration of cocaine and ethanol. nih.gov In a study involving dogs, despite the administration of both cocaine and ethanol, cocaethylene was not detected in appreciable quantities, suggesting that the observed decrease in cocaine elimination was due to ethanol-mediated inhibition of other metabolic pathways rather than the formation of cocaethylene. nih.gov
In contrast, studies in other animal models, such as rats, have been used to investigate the disposition of cocaethylene. The use of deuterated standards is crucial in these comparative studies to ensure accurate quantification across different species and to elucidate the reasons for observed metabolic differences.
Deuterated cocaethylene standards are essential for defining the pharmacokinetic profiles of cocaethylene in preclinical animal models. In a study to delineate the cardiotoxic effects of combined cocaine and ethanol use, dogs were administered cocaine, ethanol, or a combination of both. nih.gov While this particular study did not use deuterated tracers for administration, the analysis of serum drug concentrations would have relied on deuterated internal standards for accurate quantification. The study found that peak serum cocaethylene concentrations were associated with prolonged myocardial depression. nih.gov
In another study, the pharmacokinetics of cocaine and cocaethylene were characterized in conscious dogs. nih.gov The clearance and volume of distribution of both compounds were determined. Such studies provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of cocaethylene, which is vital for understanding its toxicological profile.
| Compound | Dose (mg/kg) | Clearance (L/min) | Volume of Distribution at Steady State (Vss) (L/kg) | Reference |
|---|---|---|---|---|
| Cocaine | 1 | 1.53 ± 0.31 | Data Not Explicitly Provided | nih.gov |
| Cocaine | 5 | 1.09 ± 0.11 | Data Not Explicitly Provided | nih.gov |
| Cocaethylene | 1-5 | Data Not Explicitly Provided | Data Not Explicitly Provided | nih.gov |
A study in humans utilized deuterium-labeled cocaine (d₅) and a small intravenous dose of deuterated cocaethylene (d₃) to determine the absolute formation of cocaethylene. nih.govnih.gov This innovative approach allowed researchers to calculate that approximately 17-24% of an intravenous cocaine dose was converted to cocaethylene in the presence of ethanol. nih.govnih.gov This highlights the power of using multiple deuterated tracers to dissect complex metabolic pathways in vivo.
Examination of Kinetic Isotope Effects in Biotransformation Research
The substitution of hydrogen with deuterium (B1214612) can, in some cases, lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This phenomenon can be a powerful tool in biotransformation research to probe reaction mechanisms. nih.govnih.gov
While specific studies focusing on the kinetic isotope effect of cocaethylene-d5 in its own metabolism are not extensively reported in the reviewed literature, the principles of KIE are highly relevant. If the cleavage of a carbon-deuterium bond is a rate-determining step in the metabolism of cocaethylene-d5, then its rate of metabolism would be expected to be slower than that of unlabeled cocaethylene. This could be investigated by comparing the metabolic rates of cocaethylene and cocaethylene-d5 in in vitro systems.
The use of deuterated compounds to intentionally slow down metabolism is a strategy employed in drug development to improve pharmacokinetic profiles. nih.gov Although the primary use of cocaethylene-d5 is as an internal standard, understanding its potential for a KIE is important for interpreting metabolic data accurately. For instance, if a significant KIE exists, the assumption that the deuterated standard behaves identically to the unlabeled analyte might need to be carefully evaluated, particularly in studies where the standard is also used as a tracer for metabolic pathways. The general application of deuterium isotope effects in studying cytochrome P450-catalyzed reactions has been well-documented, providing a framework for how such studies could be designed for cocaethylene metabolism. nih.gov
Future Directions and Challenges in Deuterated Standard Research
Development of Novel Deuterated Reference Materials for Emerging Analytes
The proliferation of new psychoactive substances (NPS) and other emerging analytes presents a significant challenge for analytical laboratories. ojp.gov Forensic toxicologists require reliable reference materials to accurately identify and quantify these novel compounds in biological samples. ojp.gov The development of deuterated standards for these emerging drugs is a critical and ongoing need.
The synthesis of these new standards is often complex and costly. researchgate.net Synthetic strategies for creating isotopically labeled standards can be intricate, necessitating the development of new and more efficient methods. researchgate.net Furthermore, as new designer drugs continually appear on the illicit market, it becomes difficult for laboratories to maintain comprehensive and validated analytical methods for their detection. ojp.gov
The use of a deuterated standard like Cocaethylene-D5 is crucial for monitoring trends in cocaine use, specifically the concurrent use of cocaine and ethanol (B145695). As new analogues and metabolites emerge, a corresponding library of deuterated internal standards will be necessary for accurate surveillance and toxicological analysis.
Analytical Consequences of Deuterated Therapeutic Compounds in Forensic Toxicology Research
A significant future challenge is the increasing development of deuterated compounds as therapeutic agents, a practice sometimes referred to as the "deuterium switch". nih.gov Pharmaceutical companies are exploring deuteration to improve the pharmacokinetic profiles of existing drugs, potentially leading to better safety margins and reduced drug interactions. nih.govoup.comnih.gov For instance, deuterated versions of drugs like paroxetine (B1678475) and venlafaxine (B1195380) have been studied in clinical trials. oup.com The first FDA-approved deuterated drug, deutetrabenazine, was authorized in 2017. nih.govnih.gov
The introduction of these deuterated therapeutics into the market could have serious analytical consequences for forensic toxicology laboratories. oup.com Key challenges include:
Invalidation of Existing Procedures: Current standard operating procedures may be rendered invalid, as they are not designed to distinguish between a therapeutic deuterated drug and a deuterated internal standard. oup.com
Interference with Internal Standards: The presence of a deuterated therapeutic could interfere with or completely compromise the use of a corresponding deuterated internal standard used for quantification. oup.comresearchgate.net
Lack of Database Information: These new deuterated drugs will likely be absent from commercial and commonly used mass spectral databases, complicating their identification. oup.com
Interpretive Challenges: Forensic toxicologists will face daunting interpretive challenges, as they will need to consider potential differences in pharmacokinetics and pharmacodynamics between the deuterated and non-deuterated versions of a drug. oup.com
This emerging issue will require the development of new analytical methodologies and a re-evaluation of widely accepted forensic toxicology guidelines. oup.com
Advancements in High-Throughput Analytical Techniques Requiring Specialized Standards
The drive for greater efficiency in laboratories has led to significant advancements in high-throughput screening (HTS). nih.govazolifesciences.com HTS allows for the rapid testing of a large number of samples against disease targets to identify "hits". nih.gov This involves automated platforms, sensitive testing systems, and advanced data processing. nih.gov Technologies such as ultra-high-pressure liquid chromatography (UHPLC), mass spectrometry-based screening, and automated liquid handling systems have revolutionized the analytical workflow. azolifesciences.compharmtech.com
These advanced techniques, while increasing speed and throughput, place greater demands on the quality of analytical standards. azolifesciences.com Key considerations include:
Automation and Miniaturization: Automated systems process thousands of samples in parallel, requiring highly consistent and reliable standards to ensure data quality and reproducibility. azolifesciences.com Miniaturized assays, such as those using microfluidics, reduce the volume of reagents and samples, demanding standards with high purity and accurate concentration. azolifesciences.comnumberanalytics.com
Mass Spectrometry (MS) in HTS: Mass spectrometry is increasingly used in HTS as it allows for the direct, label-free quantitative measurement of substrates and products. nih.gov The accuracy of these MS-based methods is highly dependent on the use of appropriate internal standards, with stable isotope-labeled (SIL) standards like Cocaethylene-D5 being the preferred choice to correct for matrix effects and ionization variability. kcasbio.comaptochem.com
Data Integrity: In an automated, high-throughput environment, the quality of the data is paramount. Specialized, certified reference materials are essential for calibrating instruments, validating methods, and ensuring the accuracy of the vast amounts of data generated. clearsynth.com
As HTS technologies continue to evolve, the demand for well-characterized and specialized deuterated standards will grow, ensuring that the speed of analysis does not compromise its accuracy and reliability. azolifesciences.com
Integration of Cocaethylene-D5 Standard in Inter-Laboratory Comparison Studies
Ensuring the comparability and reliability of results between different laboratories is a cornerstone of quality assurance in analytical science. Certified Reference Materials (CRMs), such as a drug standard solution of Cocaethylene-D5, are indispensable for this purpose. wikipedia.orgquality-pathshala.com
CRMs are highly characterized materials with certified property values, associated uncertainties, and established metrological traceability to international standards. wikipedia.organsi.org Their integration into laboratory workflows serves several key functions:
Method Validation and Calibration: CRMs are used to validate analytical methods and calibrate instruments, ensuring the accuracy of measurements. quality-pathshala.comlabmanager.com
Quality Control: Routine use of CRMs helps monitor the ongoing performance and stability of analytical methods. quality-pathshala.com
Inter-Laboratory Comparisons and Proficiency Testing (PT): CRMs are essential for inter-laboratory comparison studies and PT schemes. quality-pathshala.com By analyzing the same CRM, laboratories can benchmark their performance against their peers, identify potential measurement biases, and demonstrate their competence. quality-pathshala.comamericanbar.org
Participation in PT programs that use CRMs is often a requirement for laboratory accreditation under international standards like ISO/IEC 17025. wikipedia.organsi.org The use of a well-characterized standard like Cocaethylene-D5 in such programs allows for a direct assessment of a laboratory's ability to accurately quantify this specific analyte, ensuring that results are consistent and reliable across different testing facilities. This is critical in forensic toxicology, where results can have significant legal and medical implications.
Interactive Data Table: Properties of Deuterated vs. Non-Deuterated Analogs
This table illustrates the typical differences observed in analytical studies when comparing a non-deuterated analyte with its deuterated internal standard. The values are representative examples based on findings in chromatographic and mass spectrometric analyses. oup.comnih.gov
| Property | Analyte (e.g., Cocaethylene) | Deuterated Standard (e.g., Cocaethylene-D5) | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of neutrons from deuterium (B1214612) atoms. |
| Chromatographic Retention Time (Reversed-Phase LC) | Slightly Longer | Slightly Shorter | The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interaction with the non-polar stationary phase. researchgate.net |
| Mass Spectrometry (m/z) | X | X + 5 | The mass-to-charge ratio is increased by the number of deuterium atoms incorporated. |
| Ionization Efficiency | Variable | Ideally Identical | A key assumption for internal standards, though minor differences can occur. |
| Fragmentation Pattern (MS/MS) | Specific Pattern | Similar, but fragments containing deuterium will have a corresponding mass shift. stackexchange.com | Deuteration can sometimes alter fragmentation pathways (isotopic effects). stackexchange.com |
Q & A
Q. How can researchers validate the purity and stability of COCAETHYLENE-D5 in analytical workflows?
Methodological Answer:
- Use liquid chromatography-mass spectrometry (LC-MS) to assess isotopic purity and confirm the absence of unlabeled analogs.
- Conduct accelerated stability studies under varying temperatures and humidity levels to determine degradation thresholds. Validate results against certified reference materials (CRMs) and document batch-specific certificates of analysis (CoA) .
- Apply reproducibility frameworks (e.g., repeated independent validations) to ensure consistency across experimental runs .
Q. What experimental controls are essential when integrating COCAETHYLENE-D5 into pharmacokinetic studies?
Methodological Answer:
- Include matrix-matched calibration standards to account for matrix effects in biological samples (e.g., plasma, urine).
- Use internal standard calibration curves with at least six concentration points to ensure linearity (R² > 0.99).
- Cross-validate results with alternative deuterated standards (e.g., COCAETHYLENE-D8) to detect potential isotopic interference .
Q. How should COCAETHYLENE-D5 be stored to maintain integrity during long-term studies?
Methodological Answer:
- Store in hermetically sealed amber vials at -20°C to prevent photodegradation and volatilization.
- Monitor storage conditions using environmental data loggers and perform periodic stability checks via LC-MS to detect degradation products.
- Avoid freeze-thaw cycles by aliquoting into single-use volumes .
Advanced Research Questions
Q. How can researchers resolve contradictory data when COCAETHYLENE-D5 shows variable recovery rates across matrices?
Methodological Answer:
- Conduct matrix effect analyses using post-column infusion to identify ion suppression/enhancement sources.
- Apply multivariate statistical models (e.g., partial least squares regression) to correlate recovery anomalies with matrix composition variables (e.g., lipid content, pH).
- Revisit extraction protocols (e.g., solid-phase extraction vs. protein precipitation) to isolate confounding factors .
Q. What strategies optimize COCAETHYLENE-D5’s performance in quantifying low-abundance metabolites?
Methodological Answer:
- Implement high-resolution mass spectrometry (HRMS) with a resolving power >50,000 to distinguish isotopic clusters from background noise.
- Use dynamic reaction monitoring (DRM) to enhance signal-to-noise ratios for trace analytes.
- Validate limits of detection (LOD) and quantification (LOQ) using the International Council for Harmonisation (ICH) Q2(R1) guidelines .
Q. How can deuterium retention in COCAETHYLENE-D5 be monitored during in vivo studies?
Methodological Answer:
- Perform isotopic ratio analysis via tandem MS to track deuterium loss caused by metabolic exchange reactions.
- Compare results with stable isotope-labeled internal standards (SIL-IS) containing non-exchangeable deuterium positions (e.g., aromatic ring substitutions).
- Use kinetic isotope effect (KIE) models to predict and correct for deuterium-hydrogen exchange rates .
Ethical and Methodological Considerations
Q. What ethical protocols apply when using COCAETHYLENE-D5 in human-derived samples?
Methodological Answer:
- Ensure compliance with data anonymization standards (e.g., irreversible pseudonymization) and secure storage protocols (e.g., encrypted databases with restricted access).
- Obtain informed consent for secondary use of biospecimens and disclose COCAETHYLENE-D5’s role in analytical workflows within research participant leaflets .
Q. How should researchers address potential biases in COCAETHYLENE-D5-based quantification?
Methodological Answer:
- Apply blind analysis techniques by randomizing sample order and masking analysts to experimental groups.
- Use external quality assessment (EQA) schemes to cross-validate results with independent laboratories.
- Disclose all methodological limitations (e.g., isotopic interference, matrix effects) in peer-reviewed publications .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing COCAETHYLENE-D5 calibration data?
Methodological Answer:
Q. How can researchers ensure reproducibility of COCAETHYLENE-D5-based assays across laboratories?
Methodological Answer:
- Publish detailed Standard Operating Procedures (SOPs) covering instrument parameters, column specifications, and mobile phase compositions.
- Participate in interlaboratory comparison studies and adhere to metrological traceability chains (e.g., NIST-certified reference materials).
- Archive raw data and metadata in FAIR-aligned repositories (e.g., Metabolomics Workbench) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
